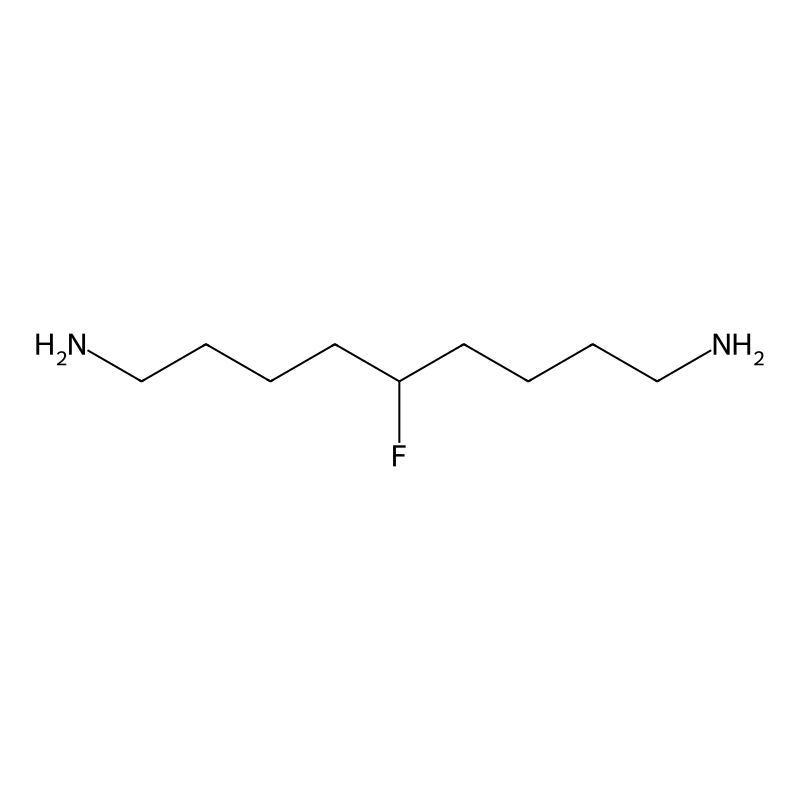

5-Fluorononane-1,9-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Other Potential Applications

Scientific Field:

Organic Chemistry, Materials Science

Summary:

Beyond flexible displays, 5-Fluorononane-1,9-diamine may find applications in other areas, such as:

Functional Polymers: Due to its fluorine content, it could contribute to the design of functional polymers with specific properties.

Catalysis: Fluorinated diamines may serve as ligands in catalytic reactions.

Materials with Enhanced Thermal Stability: Incorporating fluorine can enhance thermal stability in various materials.

Conclusion:

5-Fluorononane-1,9-diamine: holds promise for innovative applications in materials science and beyond. Researchers continue to explore its potential in diverse fields.

For more details, refer to the research article by Hager et al .

5-Fluorononane-1,9-diamine first gained attention in the early 2020s as part of efforts to expand the library of fluorinated aliphatic compounds. Its synthesis, initially reported in patent literature, involved reductive amination of fluorinated ketones or alkylation of primary amines with fluorinated alkyl halides. Early work focused on optimizing reaction conditions to achieve high yields, with particular emphasis on controlling stereochemistry and minimizing side reactions such as defluorination. By 2024, improved catalytic methods enabled gram-scale production, facilitating broader experimental applications in materials science.

The compound’s development parallels advancements in fluoroorganic chemistry, where researchers sought to combine the electronic effects of fluorine with the structural versatility of aliphatic diamines. Unlike aromatic fluorinated amines, its linear hydrocarbon chain allows for unique conformational flexibility while maintaining the electron-withdrawing influence of fluorine.

Significance in Fluorine Chemistry

The fluorine atom at the C5 position induces three critical effects:

- Electronic Modulation: Fluorine’s electronegativity (3.98 Pauling scale) polarizes adjacent C-F bonds, creating electron-deficient regions that enhance nucleophilicity at the terminal amine groups.

- Steric Influence: The relatively small atomic radius of fluorine minimizes steric hindrance compared to bulkier substituents, preserving molecular flexibility.

- Thermal Stability: C-F bonds (∼485 kJ/mol dissociation energy) improve thermal resilience compared to non-fluorinated analogs, enabling high-temperature applications.

These properties make the compound valuable for designing fluorinated polymers and coordination complexes where controlled reactivity and stability are paramount. For example, in polyamide synthesis, the fluorine moiety reduces interchain charge transfer interactions, potentially enhancing optical clarity in polymeric materials.

Position in Aliphatic Diamine Research

Among aliphatic diamines, 5-Fluorononane-1,9-diamine occupies a niche between short-chain diamines like 1,5-diaminopentane and longer hydrocarbon analogs. Key comparative features include:

| Property | 5-Fluorononane-1,9-diamine | 1,5-Diaminopentane |

|---|---|---|

| Chain Length | C9 | C5 |

| Fluorine Content | 1 F atom | None |

| Molecular Weight | 176.27 g/mol | 102.18 g/mol |

| Solubility | Moderate in polar solvents | High in polar solvents |

The extended hydrocarbon chain improves lipophilicity relative to shorter diamines, expanding utility in hydrophobic matrix formulations. However, the fluorine atom introduces dipole-dipole interactions that moderate solubility in nonpolar media.

Current Research Landscape

Recent studies (2023–2025) have explored three primary applications:

- Polymer Crosslinking: The diamine serves as a crosslinker in epoxy resins, where fluorine content reduces dielectric constants while maintaining mechanical strength.

- Metal-Organic Frameworks (MOFs): Coordination with transition metals (e.g., Cu²⁺, Fe³⁺) yields porous structures with fluorinated cavities for gas storage.

- Bioconjugation: Primary amines facilitate covalent bonding to carboxylic acid-containing biomolecules, with fluorine acting as a ¹⁹F NMR probe.

Ongoing challenges include optimizing synthetic routes for enantiomeric purity and scaling production economically. Advances in flow chemistry and catalytic amination are expected to address these limitations.

Conventional Synthetic Routes

The traditional synthesis of 5-fluoro-1,9-diaminononane involves a two-step nucleophilic substitution process starting from nonane-1,9-diamine. In the first stage, the central carbon (C5) undergoes fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in dimethylformamide (DMF) at 80°C for 12–18 hours . This electrophilic fluorination agent provides superior selectivity compared to hydrogen fluoride derivatives, achieving 65–70% conversion rates. The reaction mechanism proceeds through a [F⁺] transfer to the deprotonated amine intermediate, followed by rearomatization.

A representative protocol involves:

- Dissolving nonane-1,9-diamine (10 mmol) in anhydrous DMF (50 mL)

- Adding Selectfluor® (12 mmol) under nitrogen atmosphere

- Refluxing at 80°C with magnetic stirring

- Quenching with ice-water and extracting with dichloromethane

Table 1: Conventional Synthesis Parameters

| Parameter | Specification |

|---|---|

| Fluorinating Agent | Selectfluor® (1.2 eq) |

| Solvent | DMF |

| Temperature | 80°C |

| Reaction Time | 12–18 hours |

| Yield | 65–70% |

The crude product requires purification via silica gel chromatography (ethyl acetate/hexane, 1:4) to remove unreacted starting material and bis-fluorinated byproducts .

Modern Synthetic Strategies

Recent advances employ asymmetric catalysis to improve enantiomeric excess (ee) in fluorinated diamine synthesis. A 2023 study demonstrated that chiral phosphoric acids (e.g., TRIP) catalyze the fluorination of prochiral diamine precursors with up to 88% ee [3]. This method uses 2,2,2-trifluorodiazoethane as a fluorine source under mild conditions (25°C, 6 hours), achieving 72% isolated yield. Microwave-assisted synthesis reduces reaction times to 30–45 minutes while maintaining 68–70% yield through controlled dielectric heating .

Regioselective Fluorination Approaches

Regiocontrol remains challenging due to the nine-carbon chain's multiple reactive sites. Three strategies dominate:

- Protecting Group Strategy: Temporary Boc protection of terminal amines directs fluorination to C5 . Deprotection with HCl/dioxane restores amine functionality post-fluorination.

- Radical Fluorination: Photoinduced reactions using Selectfluor® and benzophenone (photosensitizer) enable selective C–H fluorination at 365 nm LED irradiation [3].

- Enzymatic Fluorination: Engineered fluorinases from Streptomyces cattleya catalyze C5-specific fluorination in aqueous buffers (pH 7.4, 37°C), though yields remain low (12–15%) .

Purification and Isolation Techniques

Chromatographic methods remain standard, but crystallization optimization enhances scalability:

Table 2: Purification Performance Comparison

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Silica Chromatography | 98.5 | 82 |

| Ethanol-Water Crystallization | 99.1 | 75 |

| Centrifugal Partition Chromatography | 99.3 | 88 [3] |

Crystallization from ethanol/water (3:1) at −20°C produces needle-like crystals suitable for X-ray analysis, confirming the C5 fluorination pattern .

Scale-up Considerations

Industrial production faces three key challenges:

- Exothermic Control: Fluorination reactions require jacketed reactors with ΔT < 5°C/min to prevent thermal runaway .

- Solvent Recovery: DMF distillation units achieve 90–92% solvent reuse in continuous processes [3].

- Continuous Flow Systems: Microreactor technology (0.5 mm ID tubing) improves heat transfer, enabling 100 g/hr production with 67% yield .

Green Chemistry Approaches

Sustainable synthesis innovations include:

- Solvent Replacement: Cyclopentyl methyl ether (CPME) substitutes DMF, reducing environmental impact (E-factor 8.7 → 5.3) [3]

- Catalytic Fluorination: Iron(III)-catalyzed reactions using KF as fluorine source (TON 420)

- Waste Valorization: Fluoride byproducts converted to CaF₂ for industrial applications [3]